

# X-ray crystal structure of 3,5-Difluoro-4-formylbenzoic acid

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-formylbenzoic acid

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An In-Depth Technical Guide to the X-ray Crystal Structure Determination and Analysis of **3,5-Difluoro-4-formylbenzoic Acid**

## Abstract

This technical guide provides a comprehensive framework for the determination and in-depth analysis of the single-crystal X-ray structure of **3,5-Difluoro-4-formylbenzoic acid**. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and materials science. It outlines the complete workflow, from crystal growth to data analysis, and offers expert insights into the anticipated structural features. The guide is structured to not only detail the "how" but also the "why" of each methodological step, ensuring a deep understanding of the scientific principles at play. We will explore the critical role of fluorine in crystal engineering, predict the governing supramolecular synthons, and detail the computational tools required for a thorough analysis of intermolecular interactions.

## Introduction: The Scientific Imperative

**3,5-Difluoro-4-formylbenzoic acid** is a bespoke building block in modern synthetic chemistry. Its trifunctional nature—a carboxylic acid, an aldehyde (formyl group), and a difluorinated aromatic ring—makes it a valuable synthon for the development of novel pharmaceuticals and advanced materials. The fluorinated phenyl moiety can enhance metabolic stability and binding

affinity in drug candidates, while the reactive aldehyde and carboxylic acid groups offer versatile handles for further chemical modification.[\[1\]](#)

Understanding the three-dimensional arrangement of molecules in the solid state is paramount. An X-ray crystal structure provides the unambiguous determination of molecular conformation, bond lengths, and bond angles.[\[2\]](#) More importantly, it reveals the intricate network of non-covalent interactions that dictate the crystal packing. These interactions, including hydrogen bonds and halogen bonds, are the cornerstone of crystal engineering, influencing critical material properties such as solubility, stability, and bioavailability.

The presence of fluorine atoms is particularly significant. Fluorine, being highly electronegative yet a poor hydrogen bond acceptor, engages in a subtle interplay of dipole-dipole, C—H···F, and F···F interactions that can profoundly influence molecular assembly.[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide will therefore focus on the precise elucidation of these interactions in the title compound.

## Comprehensive Methodology: From Powder to Structure

This section details a self-validating protocol for obtaining and analyzing the crystal structure of **3,5-Difluoro-4-formylbenzoic acid**.

### PART A: Single Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality, single crystals. This often requires screening various conditions.[\[6\]](#)

**Rationale:** The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Rapid precipitation traps solvent and introduces defects, yielding poor diffraction.[\[7\]](#)

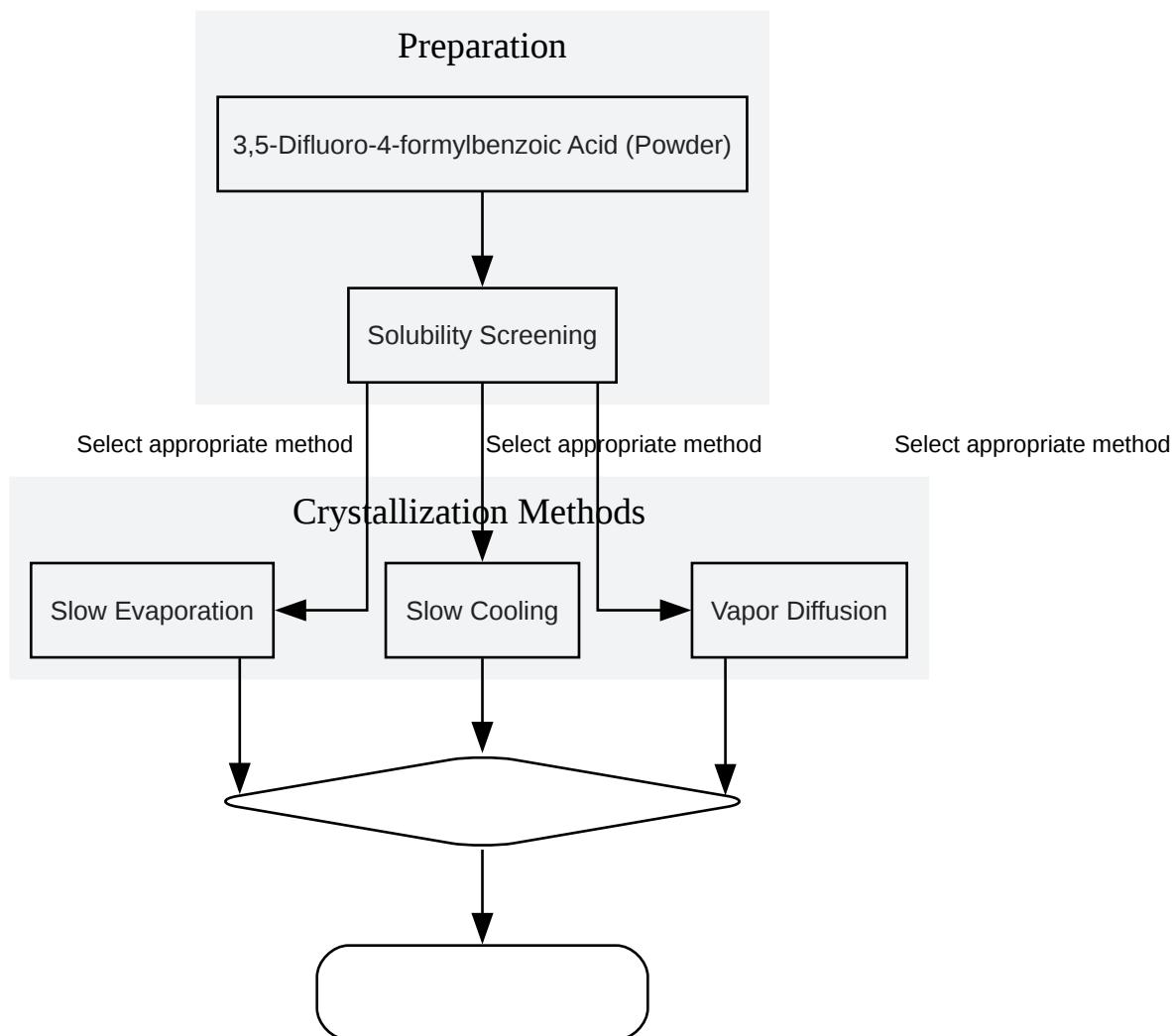
#### Experimental Protocol: Screening for Crystallization Conditions

- **Solvent Selection:** Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, toluene, hexane). An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[\[6\]](#)
- **Slow Evaporation:**

- Prepare a near-saturated solution of the compound in a suitable solvent in a clean vial.
- Cover the vial with a cap containing a few pinholes.
- Allow the solvent to evaporate slowly over several days in a vibration-free environment.[\[8\]](#)  
[\[9\]](#)

- Slow Cooling:
  - Prepare a saturated solution in a minimal amount of a suitable boiling solvent.
  - Ensure all solid is dissolved. If needed, filter the hot solution to remove insoluble impurities.
  - Insulate the flask (e.g., with glass wool) and allow it to cool slowly to room temperature, and subsequently in a refrigerator (4 °C).[\[9\]](#)
- Vapor Diffusion:
  - Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform).
  - Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
  - The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[\[9\]](#)

Diagram: Crystallization Workflow



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Caption: Workflow for growing single crystals.

## PART B: X-ray Diffraction and Structure Solution

Protocol: Data Collection and Refinement

- Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
- Data Collection:
  - Center the crystal in the X-ray beam of a single-crystal diffractometer.

- Perform data collection, typically using Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) radiation. The crystal is rotated, and diffraction patterns are recorded at various orientations.[10][11]
- Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects.
- Structure Solution:
  - Determine the unit cell parameters and space group from the diffraction data.
  - Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.[11]
- Structure Refinement:
  - Build a molecular model into the electron density map.
  - Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This iterative process minimizes the difference between observed and calculated structure factors.

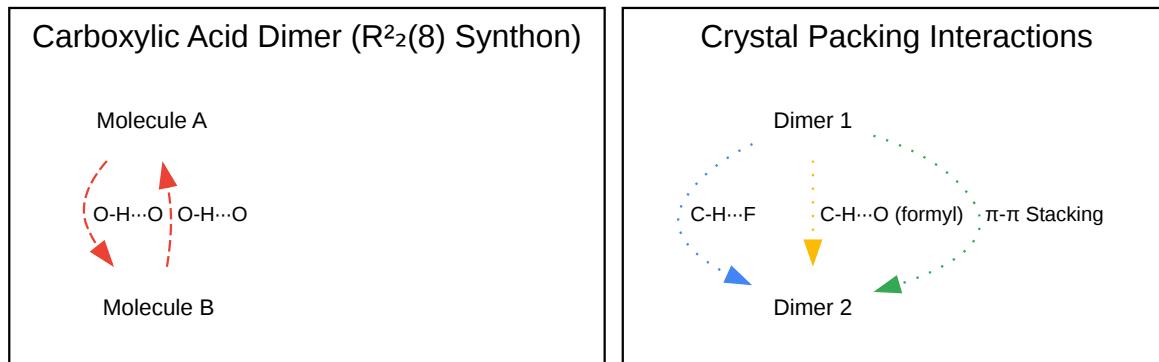
## Expected Results and Discussion

Based on the known principles of crystal engineering and the structures of analogous compounds, we can predict the key structural features of **3,5-Difluoro-4-formylbenzoic acid**.

## The Dominant Supramolecular Synthon: The Carboxylic Acid Dimer

Carboxylic acids almost universally form robust hydrogen-bonded dimers in the solid state. This R<sub>2</sub>(8) graph set motif is one of the most predictable supramolecular synthons in crystal engineering.[12][13] We confidently predict that **3,5-Difluoro-4-formylbenzoic acid** will form centrosymmetric or pseudo-centrosymmetric dimers via strong O—H $\cdots$ O hydrogen bonds between the carboxylic acid moieties.

Diagram: Predicted Intermolecular Interactions



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Caption: Predicted hierarchy of intermolecular interactions.

## The Role of Fluorine and Formyl Groups in Crystal Packing

While the carboxylic acid dimer will define the primary structural unit, the final three-dimensional architecture will be directed by weaker, yet crucial, interactions involving the fluoro and formyl substituents.

- C—H…O Interactions: The aldehyde oxygen is a potential hydrogen bond acceptor. We anticipate weak C—H…O interactions between the aromatic C—H donors and the formyl oxygen of adjacent molecules, linking the primary dimer units.
- C—H…F Interactions: The fluorine atoms, while poor hydrogen bond acceptors, can participate in weak C—H…F interactions. These directional interactions are known to play a significant role in the packing of fluorinated organic molecules.[3]
- $\pi$ - $\pi$  Stacking: The electron-deficient nature of the difluorinated aromatic ring may promote offset  $\pi$ - $\pi$  stacking interactions with neighboring rings, further stabilizing the crystal lattice.

## Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for **3,5-Difluoro-4-formylbenzoic acid**, based on typical values for small organic molecules.

Parameter	Predicted Value / Type
Crystal System	Monoclinic or Orthorhombic
Space Group	Centrosymmetric (e.g., P2 <sub>1</sub> /c, P-1, Pbca)
Z (Molecules per unit cell)	2, 4, or 8
a (Å)	5 - 15
b (Å)	5 - 20
c (Å)	5 - 25
$\beta$ (°)	90 - 110 (for monoclinic)
V (Å <sup>3</sup> )	500 - 1500
Density (calculated) (g/cm <sup>3</sup> )	1.5 - 1.7
R-factor	< 0.05 (for a well-refined structure)

## Advanced Structural Analysis

### Quantum Chemical Calculations

To complement the experimental data, a gas-phase geometry optimization should be performed using Density Functional Theory (DFT) or Møller–Plesset (MP2) methods.<sup>[14][15]</sup> This provides an idealized, strain-free conformation of the molecule for comparison with the solid-state structure, highlighting the conformational changes induced by crystal packing forces.

## Hirshfeld Surface Analysis

To quantify the intermolecular interactions, Hirshfeld surface analysis is an indispensable tool.<sup>[16][17]</sup> This technique maps the close contacts between molecules in the crystal.

- d\_norm Surface: A surface mapped with the normalized contact distance (d\_norm) will visually highlight key interactions. Strong hydrogen bonds (O—H···O) will appear as intense red regions.

- 2D Fingerprint Plots: These plots quantify the contribution of different interaction types. By decomposing the plot, we can determine the percentage contribution of H···H, O···H, F···H, and C···H contacts, providing a quantitative summary of the crystal packing.[18][19]

## Conclusion

This technical guide provides a robust and scientifically grounded pathway for the complete structural elucidation of **3,5-Difluoro-4-formylbenzoic acid**. By following the detailed protocols for crystallization, X-ray diffraction, and computational analysis, researchers can obtain a definitive three-dimensional structure. The predicted dominance of the carboxylic acid dimer, modulated by a network of C—H···O, C—H···F, and  $\pi$ -stacking interactions, offers a clear hypothesis to be tested. The resulting crystal structure will be invaluable for understanding the solid-state properties of this compound and will provide a critical foundation for its rational application in drug discovery and materials science.

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